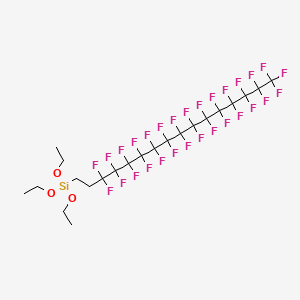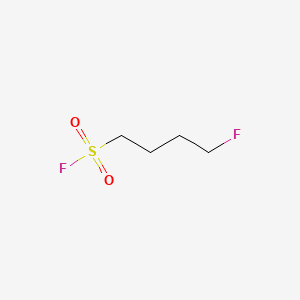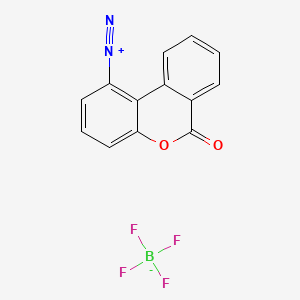
DIBENZO(b,d)PYRAN-1-DIAZONIUM, 6-OXO-, TETRAFLUOROBORATE(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DIBENZO(b,d)PYRAN-1-DIAZONIUM, 6-OXO-, TETRAFLUOROBORATE(1-) is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a diazonium group, which makes it highly reactive and useful in synthetic chemistry.
Vorbereitungsmethoden
The synthesis of DIBENZO(b,d)PYRAN-1-DIAZONIUM, 6-OXO-, TETRAFLUOROBORATE(1-) typically involves the reaction of dibenzo[b,d]pyran-6-one with diazonium salts under controlled conditions. One common method includes the use of Rh(III)-catalyzed cascade C–H activation and C–C bond cleavage . This reaction is carried out in the presence of aryl ketone O-acetyl oximes and quinones, leading to the formation of the desired product . Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring high yield and purity.
Analyse Chemischer Reaktionen
DIBENZO(b,d)PYRAN-1-DIAZONIUM, 6-OXO-, TETRAFLUOROBORATE(1-) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can convert the diazonium group into other functional groups.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
DIBENZO(b,d)PYRAN-1-DIAZONIUM, 6-OXO-, TETRAFLUOROBORATE(1-) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying biological processes and interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of DIBENZO(b,d)PYRAN-1-DIAZONIUM, 6-OXO-, TETRAFLUOROBORATE(1-) involves the activation of the diazonium group, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in catalytic processes, the Rh(III) catalyst plays a crucial role in facilitating the C–H activation and C–C bond cleavage .
Vergleich Mit ähnlichen Verbindungen
DIBENZO(b,d)PYRAN-1-DIAZONIUM, 6-OXO-, TETRAFLUOROBORATE(1-) can be compared with other similar compounds such as:
Dibenzo[b,d]pyran-6-one: A structurally related compound with different reactivity.
Benzo[d]naphtho[1,2-b]pyran-6-one: Another related compound with bactericidal and antitumor properties.
Gilvocarcins: Natural products with similar structural motifs and pharmacological relevance.
Eigenschaften
CAS-Nummer |
73927-76-1 |
|---|---|
Molekularformel |
C13H7BF4N2O2 |
Molekulargewicht |
310.01 g/mol |
IUPAC-Name |
6-oxobenzo[c]chromene-1-diazonium;tetrafluoroborate |
InChI |
InChI=1S/C13H7N2O2.BF4/c14-15-10-6-3-7-11-12(10)8-4-1-2-5-9(8)13(16)17-11;2-1(3,4)5/h1-7H;/q+1;-1 |
InChI-Schlüssel |
STPHJARZPORYDE-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](F)(F)(F)F.C1=CC=C2C(=C1)C3=C(C=CC=C3OC2=O)[N+]#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


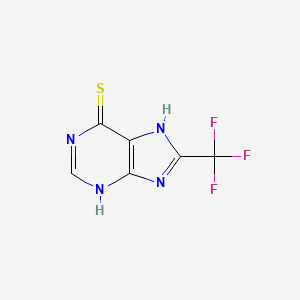
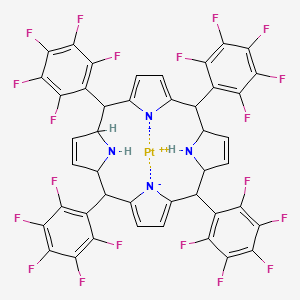
![(2S,3aS,7aS)-1-[(2R)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid;2-methylpropan-2-amine](/img/structure/B15288646.png)
![(8b)-8-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-6-methylergoline](/img/structure/B15288657.png)
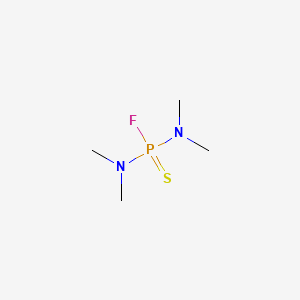
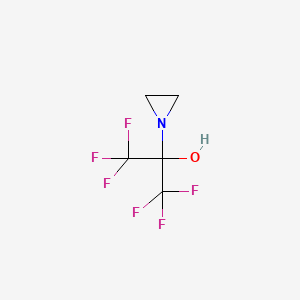
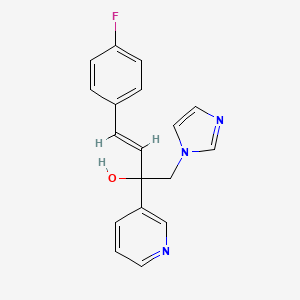
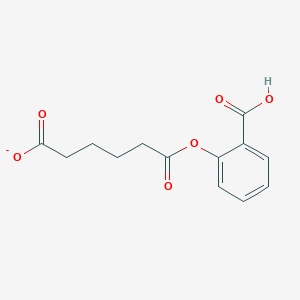
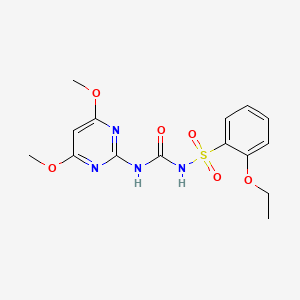
![Methyl 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxo-1-imidazolidinyl]benzoate](/img/structure/B15288716.png)

![2-[[3-hydroxy-9-(hydroxymethyl)-17-[(E)-6-methoxy-6-methylhept-4-en-2-yl]-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15288731.png)
